molecular formula C20H21N3O2S B14325429 2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- CAS No. 102790-95-4

2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)-

Cat. No.: B14325429
CAS No.: 102790-95-4
M. Wt: 367.5 g/mol
InChI Key: PEQGKSYOGBNQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- is a complex organic compound that belongs to the class of piperazinediones. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse pharmacological properties. The compound’s structure includes a piperazinedione ring substituted with a methyl group and a propyl chain linked to a phenothiazine unit.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-2,5-piperazinedione with 3-(10H-phenothiazin-10-yl)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- can undergo various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The propyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Azides or thioethers.

Scientific Research Applications

2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound may inhibit certain enzymes or modulate ion channels, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound, known for its antipsychotic properties.

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.

    Thioridazine: Another phenothiazine derivative with similar pharmacological effects.

Uniqueness

2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- is unique due to the presence of the piperazinedione ring, which may confer additional pharmacological properties and alter its interaction with biological targets compared to other phenothiazine derivatives.

Properties

CAS No.

102790-95-4

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

1-methyl-4-(3-phenothiazin-10-ylpropyl)piperazine-2,5-dione

InChI

InChI=1S/C20H21N3O2S/c1-21-13-20(25)22(14-19(21)24)11-6-12-23-15-7-2-4-9-17(15)26-18-10-5-3-8-16(18)23/h2-5,7-10H,6,11-14H2,1H3

InChI Key

PEQGKSYOGBNQFM-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(CC1=O)CCCN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.